molecular formula C15H15N3OS B5802090 2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

Cat. No.: B5802090
M. Wt: 285.4 g/mol
InChI Key: MEADKZSLZZCQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide is a heterocyclic compound that contains an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and the imidazo[1,2-a]pyridine moiety contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10(2)15(19)17-14-13(11-6-5-9-20-11)16-12-7-3-4-8-18(12)14/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEADKZSLZZCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions are often carried out under solvent-free conditions or with the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to γ-aminobutyric acid receptors, leading to modulation of neurotransmitter activity . Additionally, it can inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide is unique due to the combination of the thiophene ring and the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.